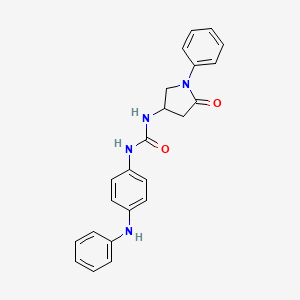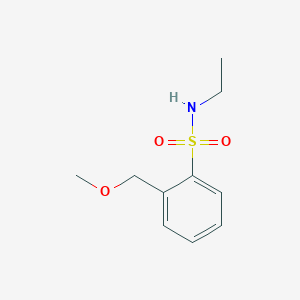![molecular formula C21H19N3O2S B2423905 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448125-79-8](/img/structure/B2423905.png)
2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide has several applications in scientific research:
- Medicinal Chemistry:
- Potential use as a pharmacophore in drug design due to its unique structure.
- Investigated for its activity against various biological targets, including enzymes and receptors.
- Materials Science:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Studied for its potential use in organic electronics and photonics.
- Biological Research:
- Used as a probe to study biological pathways and mechanisms.
- Investigated for its potential as a bioactive molecule in various assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]isoxazole and thiazole intermediates, which are then coupled through a series of reactions involving acylation and amination.
- Preparation of Benzo[d]isoxazole Intermediate:
- Starting from a suitable aromatic precursor, the benzo[d]isoxazole ring is formed through cyclization reactions.
- Common reagents: nitrating agents, reducing agents, and cyclization catalysts.
- Reaction conditions: typically carried out under reflux with appropriate solvents.
- Preparation of Thiazole Intermediate:
- The thiazole ring is synthesized from thioamide precursors through cyclization.
- Common reagents: sulfur sources, oxidizing agents.
- Reaction conditions: often performed under inert atmosphere to prevent oxidation.
- Coupling of Intermediates:
- The benzo[d]isoxazole and thiazole intermediates are coupled via acylation and subsequent amination.
- Common reagents: acyl chlorides, amines, and coupling catalysts.
- Reaction conditions: typically carried out at elevated temperatures with suitable solvents.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the thiazole ring.
- Common reagents: oxidizing agents such as hydrogen peroxide or peracids.
- Major products: oxidized derivatives of the thiazole ring.
- Reduction:
- Reduction reactions can occur at the benzo[d]isoxazole ring.
- Common reagents: reducing agents like sodium borohydride or lithium aluminum hydride.
- Major products: reduced forms of the benzo[d]isoxazole ring.
- Substitution:
- The compound can undergo substitution reactions, particularly at the acetamide group.
- Common reagents: halogenating agents, nucleophiles.
- Major products: substituted derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzo[d]isoxazole and thiazole rings contribute to its binding affinity and specificity, while the acetamide group may play a role in its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acetamide:
- Similar structure but with a phenyl group instead of an o-tolyl group.
- Differences in biological activity and chemical reactivity due to the variation in substituents.
- 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(p-tolyl)thiazol-5-yl)methyl)acetamide:
- Similar structure but with a p-tolyl group instead of an o-tolyl group.
- Differences in steric and electronic properties affecting its interactions with molecular targets.
Uniqueness: The unique combination of the benzo[d]isoxazole and thiazole rings, along with the specific substitution pattern, gives 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide distinct properties. These include its potential for high binding affinity to specific targets and its versatility in undergoing various chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-7-3-4-8-15(13)21-23-14(2)19(27-21)12-22-20(25)11-17-16-9-5-6-10-18(16)26-24-17/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFVBDROPOWIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CC3=NOC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole](/img/structure/B2423823.png)
![3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423825.png)
![2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2423827.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2423829.png)
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2423831.png)
![N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide](/img/structure/B2423832.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2423833.png)
![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2423836.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2423837.png)
![1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2423838.png)

![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)

